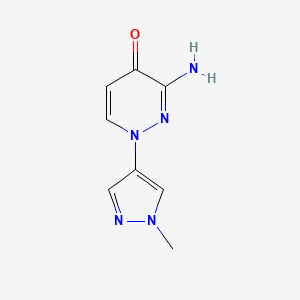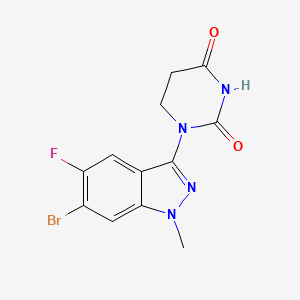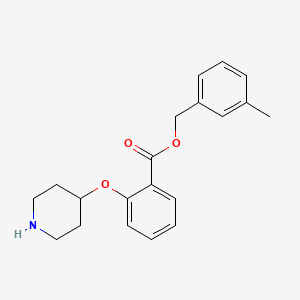
(3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of a 3-methylphenyl group, a piperidine ring, and a benzoate ester, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with (3-methylphenyl)methanol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion. The piperidine ring is introduced through a nucleophilic substitution reaction, where 2-chlorobenzoate is reacted with piperidine in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
(3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The piperidine ring and benzoate ester play crucial roles in binding to the active sites of the targets, influencing their function and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methylphenyl)methyl 2-piperidin-4-ylacetate: Similar structure but with an acetate group instead of a benzoate ester.
(3-Methylphenyl)methyl 2-piperidin-4-yloxypropanoate: Similar structure with a propanoate ester.
(3-Methylphenyl)methyl 2-piperidin-4-yloxybutanoate: Similar structure with a butanoate ester.
Uniqueness
(3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its benzoate ester group provides distinct reactivity compared to other similar compounds, making it a valuable molecule for various applications .
Propriétés
Formule moléculaire |
C20H23NO3 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
(3-methylphenyl)methyl 2-piperidin-4-yloxybenzoate |
InChI |
InChI=1S/C20H23NO3/c1-15-5-4-6-16(13-15)14-23-20(22)18-7-2-3-8-19(18)24-17-9-11-21-12-10-17/h2-8,13,17,21H,9-12,14H2,1H3 |
Clé InChI |
ITYBDMUHHXSYNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)COC(=O)C2=CC=CC=C2OC3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine](/img/structure/B13889301.png)
![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)
![2-[5-Chloro-2-(2-pyrrol-1-ylethyl)phenyl]acetic acid](/img/structure/B13889325.png)
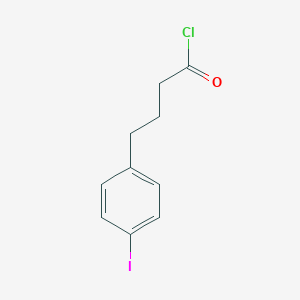

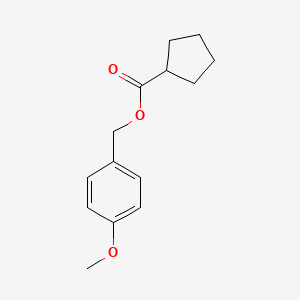
![tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate](/img/structure/B13889341.png)
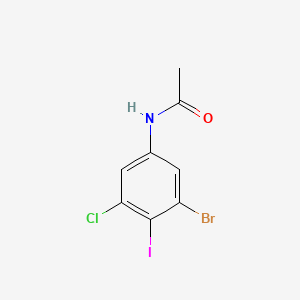


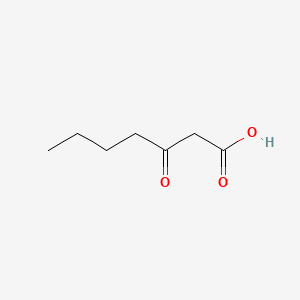
![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13889364.png)
